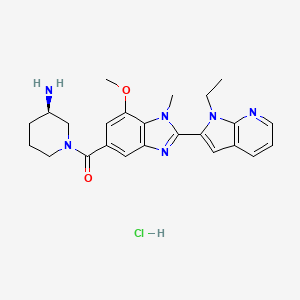
GSK199
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. This compound can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
This compound is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.
Applications De Recherche Scientifique
Inhibition de PAD4
GSK199 est un inhibiteur de PAD4 sélectif, réversible et actif par voie orale {svg_1}. PAD4, ou Peptidyl Arginine Déiminase 4, est une enzyme qui joue un rôle clé dans le processus de citrullination, qui est impliqué dans divers processus physiologiques et pathologiques, y compris la polyarthrite rhumatoïde {svg_2}.
Recherche sur la polyarthrite rhumatoïde
This compound peut être utilisé pour la recherche sur la polyarthrite rhumatoïde {svg_3}. La polyarthrite rhumatoïde est une maladie inflammatoire chronique qui peut affecter plus que vos articulations. Chez certaines personnes, la maladie peut endommager un large éventail de systèmes corporels, notamment la peau, les yeux, les poumons, le cœur et les vaisseaux sanguins {svg_4}.
Inhibition de la citrullination
This compound, en combinaison avec un autre composé AFM-30a, peut inhiber le processus de citrullination {svg_5}. La citrullination est la conversion de l'acide aminé arginine dans une protéine en l'acide aminé citrulline, et ce processus est impliqué dans la rupture de la tolérance immunitaire dans la polyarthrite rhumatoïde anti-CCP positive {svg_6}.
Effets non cytotoxiques
Contrairement à d'autres inhibiteurs tels que BB-Cl-amidine, this compound et AFM-30a n'ont pas d'effets cytotoxiques {svg_7}. Cela suggère que ces composés peuvent avoir moins d'effets hors cible et donc un potentiel thérapeutique plus important {svg_8}.
Thérapie combinée
This compound peut être utilisé en combinaison avec AFM-30a pour l'inhibition de l'activité de PAD associée aux PBMC {svg_9}. Les PBMC, ou cellules mononucléaires du sang périphérique, sont des composants essentiels du système immunitaire et jouent un rôle clé dans la réponse de l'organisme aux substances étrangères {svg_10}.
Applications bioanalytiques
This compound peut être utilisé dans des applications bioanalytiques telles que les analyses de chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) {svg_11}. Ces analyses sont utilisées pour la détermination quantitative des médicaments et de leurs métabolites dans des échantillons biologiques {svg_12}.
Mécanisme D'action
Target of Action
GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .
Mode of Action
This compound interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .
Result of Action
The administration of this compound leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .
Action Environment
Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
GSK199 interacts with PAD4, a key enzyme involved in the citrullination of arginine residues . This interaction is competitive with calcium, and this compound preferentially binds to the calcium-free form of PAD4 . The binding of this compound to PAD4 induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the catalytic activity of PADs derived from live polymorphonuclear leukocytes (PMNs) or lysed peripheral blood mononuclear cells (PBMCs) and PMNs . In combination with another PAD inhibitor, AFM-30a, this compound can inhibit total intracellular citrullination and citrullination of histone H3 in PBMCs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PAD4, which leads to the inhibition of PAD4’s enzymatic activity . This inhibition disrupts the process of citrullination, a post-translational modification that converts arginine residues into citrulline . This mechanism of action has been confirmed through crystal structures of human PAD4 complexed with this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Metabolic Pathways
This compound is involved in the metabolic pathway of citrullination, catalyzed by PAD4
Propriétés
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMIOKDGHBYQE-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)

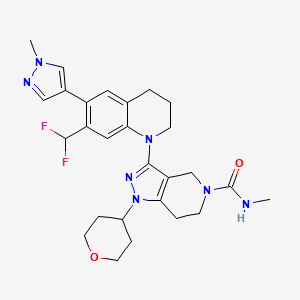
![12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B607697.png)
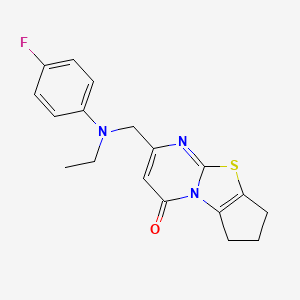
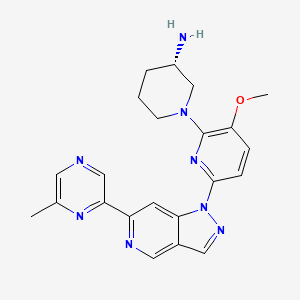
![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)

![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)
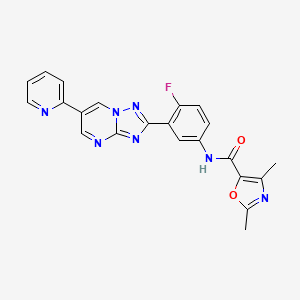
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
